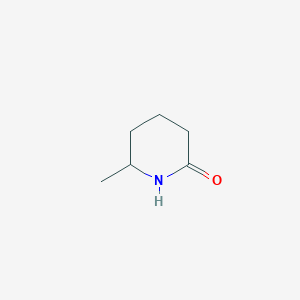

6-Methylpiperidin-2-one

Overview

Description

6-Methylpiperidin-2-one is a chemical compound with the molecular formula C6H11NO . It is used in various fields of research and has been mentioned in several scientific papers .

Molecular Structure Analysis

The molecular structure of 6-Methylpiperidin-2-one consists of a six-membered piperidine ring with a methyl group attached to the 6th carbon and a ketone functional group at the 2nd carbon .

Chemical Reactions Analysis

While specific chemical reactions involving 6-Methylpiperidin-2-one are not detailed in the search results, piperidine derivatives, which include 6-Methylpiperidin-2-one, are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methylpiperidin-2-one include a molecular weight of 113.158 Da, a density of 0.951g/cm3, and a boiling point of 254ºC at 760mmHg .

Scientific Research Applications

- Intermediate in Drug Synthesis : 6-Methylpiperidin-2-one serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its piperidine ring structure is common in many drugs, making it valuable for drug discovery and development .

- Antiviral and Anticancer Research : Researchers explore derivatives of 6-methylpiperidin-2-one for their potential antiviral and anticancer activities. Modifications to its structure can lead to novel therapeutic agents .

- Catalyst Precursor : The compound participates in various catalytic reactions. For instance, it can be used as a precursor for N-heterocyclic carbene (NHC) ligands, which play a crucial role in transition metal-catalyzed processes .

- Odorant and Flavor Compound : 6-Methylpiperidin-2-one contributes to the creation of specific flavors and fragrances. Its unique aroma profile makes it valuable in perfumery and food flavoring .

- Polymerization Initiator : Researchers investigate its use as an initiator in polymerization reactions. It can lead to the formation of functionalized polymers with tailored properties .

- Building Block for Alkaloids : The piperidine ring system is prevalent in alkaloids found in natural products. Researchers use 6-methylpiperidin-2-one as a building block to synthesize alkaloid derivatives .

- Chiral Derivatization Agent : Its chirality allows it to serve as a derivatization agent for chiral analysis. Researchers use it to enhance the detection and separation of enantiomers in complex mixtures .

Organic Synthesis and Medicinal Chemistry

Catalysis and Chemical Transformations

Flavor and Fragrance Industry

Materials Science and Polymer Chemistry

Natural Product Synthesis

Analytical Chemistry

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMMAKUHNMSONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963927 | |

| Record name | 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpiperidin-2-one | |

CAS RN |

4775-98-8 | |

| Record name | 6-Methyl-2-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4775-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 6-methylpiperidin-2-one in the context of biomass conversion?

A1: 6-Methylpiperidin-2-one (MPO) shows promise as a valuable platform chemical derived from renewable resources. Research demonstrates its synthesis from triacetic acid lactone (TAL), a compound readily produced from glucose through microbial fermentation []. This sustainable approach positions MPO as a potential building block for various applications, including the production of polymers, resins, and other valuable chemicals.

Q2: How does the structure of 6-methylpiperidin-2-one influence its reactivity in chemical synthesis?

A2: The presence of both a lactam ring and a methyl substituent in 6-methylpiperidin-2-one significantly impacts its reactivity and serves as a versatile building block in organic synthesis. For example, it can be utilized as a starting material for synthesizing more complex alkaloids, such as those belonging to the 2,6-disubstituted 3-hydroxypiperidine and cis-decahydroquinoline classes []. The methyl group at the 6-position can influence stereoselectivity in reactions, as observed in free-radical cyclization reactions used to create specific isomers of octahydroquinolin-2-ones [].

Q3: Can you elaborate on the techniques used to isolate and purify 6-methylpiperidin-2-one from complex mixtures?

A3: Efficient separation and purification methods are crucial for obtaining high-purity 6-methylpiperidin-2-one from natural sources or reaction mixtures. Researchers successfully employed pH-zone refining counter-current chromatography and traditional counter-current chromatography coupled with online-storage inner-recycling counter-current chromatography (IRCCC) to isolate 6-methylpiperidin-2-one from extracts of Phellodendron chinense []. These techniques leverage the compound's specific chemical properties, such as its pKa and polarity, to achieve high purity levels (>95%) suitable for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)